Ursodeoxycholic-2,2,4,4-D4 acid

Catalog No.
S911684
CAS No.
347841-46-7
M.F
C24H36D4O4
M. Wt
396.6
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ursodeoxycholic-2,2,4,4-D4 acid

CAS Number

347841-46-7

Product Name

Ursodeoxycholic-2,2,4,4-D4 acid

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H36D4O4

Molecular Weight

396.6

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i8D2,12D2

InChI Key

RUDATBOHQWOJDD-QGCKUCIHSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Synonyms

UDCA-d4

UDCA-d4 is a modified version of ursodeoxycholic acid (UDCA), a naturally occurring secondary bile acid []. UDCA is produced in the liver from the primary bile acid chenodeoxycholic acid []. Both UDCA and UDCA-d4 play a role in fat digestion and absorption but differ in their uses within scientific research. The "d4" refers to the presence of four deuterium atoms (isotopes of hydrogen with a neutron) at specific positions (2, 2, 4, and 4) in the UDCA molecule. This isotopic substitution allows UDCA-d4 to be distinguished from naturally occurring UDCA using techniques like mass spectrometry [].


Molecular Structure Analysis

UDCA-d4 shares the same core structure as UDCA, which consists of a steroid backbone with four hydroxyl groups and a carboxylic acid group. The key feature of UDCA-d4 is the presence of four deuterium atoms replacing regular hydrogen atoms at positions 2, 2, 4, and 4 of the steroid skeleton [, ]. This substitution does not significantly alter the overall structure of UDCA but allows researchers to track its metabolism and interactions within a biological system using mass spectrometry [].


Chemical Reactions Analysis

The specific synthesis of UDCA-d4 is not readily available in scientific literature. However, the synthesis of UDCA itself involves the enzymatic conversion of chenodeoxycholic acid in the liver []. There is no data available on the decomposition pathways of UDCA-d4, but it is likely to share similar degradation processes as UDCA.


Physical And Chemical Properties Analysis

Due to its close resemblance to UDCA, UDCA-d4 likely possesses similar physical and chemical properties. UDCA has a melting point of approximately 206 °C and a high boiling point (above 300 °C) []. It is poorly soluble in water but readily dissolves in organic solvents like ethanol and chloroform []. No data is currently available on the specific solubility or stability of UDCA-d4.

UDCA-d4 does not have a distinct mechanism of action compared to UDCA. Both molecules function similarly in the body. UDCA's primary role is in the emulsification and absorption of dietary fats. It also exerts a protective effect on liver cells and helps dissolve cholesterol gallstones []. The mechanism by which UDCA dissolves gallstones is not fully understood, but it likely involves its ability to change the composition of bile, making it less prone to cholesterol precipitation []. UDCA-d4 serves as a tracer molecule for studying these mechanisms within a research setting.

Tracing Bile Acid Synthesis and Metabolism

UDCA-D4 is an isotopically labeled version of Ursodeoxycholic Acid (UDCA), a naturally occurring bile acid. The four hydrogen atoms at positions 2, 2, 4, and 4 of UDCA are replaced with deuterium (a stable isotope of hydrogen). This isotopic substitution allows researchers to distinguish UDCA-D4 from endogenous UDCA in the body.

Source

XLogP3

4.9

Dates

Modify: 2023-08-15

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